Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate
Description
Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound features a cyclobutane ring substituted with a methyl ester group and a 3-chlorophenoxy group
Properties
CAS No. |
62410-62-2 |
|---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-15-11(14)12(6-3-7-12)16-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
UBLOEIPLSDEOCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate typically involves the reaction of 3-chlorophenol with cyclobutanecarboxylic acid derivatives. One common method includes the esterification of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, followed by the nucleophilic substitution of the resulting ester with 3-chlorophenol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenoxy)cyclobutane-1-carboxylate
- Methyl 1-(3-bromophenoxy)cyclobutane-1-carboxylate
- Methyl 1-(3-fluorophenoxy)cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The position and nature of the substituent on the phenoxy ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
